molecular formula C12H14O4 B12814822 Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

Cat. No.: B12814822
M. Wt: 222.24 g/mol
InChI Key: HEWAMPODKFTBJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate can be synthesized through the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases . This method offers high enantioselectivity, mild reaction conditions, and high catalytic efficiency. The process involves the use of microbial cells or isolated enzymes to achieve the reduction, with Rhodotorula minuta and Candida holmii being notable examples .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of interface bioreactors. These bioreactors facilitate the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, yielding high enantiomeric excess and chemical purity . The process typically includes incubation, extraction with methanol, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate primarily undergoes reduction reactions. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl 2-hydroxy-4-phenylbutanoate is a key reaction . This reduction can be catalyzed by various carbonyl reductases, offering high enantioselectivity and efficiency.

Common Reagents and Conditions: The reduction reactions typically involve the use of microbial cells or isolated enzymes as catalysts. Conditions are generally mild, with reactions carried out at ambient temperatures and neutral pH levels . Common reagents include NADPH-dependent carbonyl reductases and glucose dehydrogenase .

Major Products Formed: The major product formed from the reduction of ethyl 2-oxo-4-phenylbutanoate is ethyl 2-hydroxy-4-phenylbutanoate, which is a valuable intermediate in the synthesis of ACE inhibitors .

Scientific Research Applications

Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a crucial intermediate in the synthesis of ACE inhibitors, which are used to manage hypertension and heart failure . Additionally, its chiral nature makes it valuable in the production of enantiomerically pure pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-oxo-4-phenylbutanoate involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the angiotensin-converting enzyme, which is crucial in the renin-angiotensin system .

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate can be compared to similar compounds such as ethyl 2-oxo-4-phenylbutanoate and 2-hydroxy-4-phenylbutanoate . While these compounds share structural similarities, this compound is unique due to its specific role as an intermediate in the synthesis of ACE inhibitors. Its high enantioselectivity and efficiency in reduction reactions make it particularly valuable in pharmaceutical applications .

List of Similar Compounds:

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAMPODKFTBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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